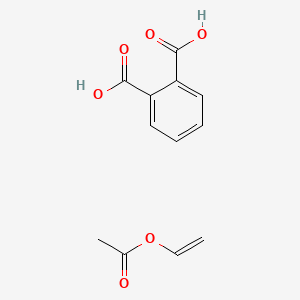

Polyvinyl acetate phthalate

Description

Properties

IUPAC Name |

ethenyl acetate;phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJQXGBDWAGQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956012 | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34481-48-6, 53237-50-6 | |

| Record name | Polyvinyl acetate phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery: Physicochemical Mechanics and Formulation Strategies

Executive Summary

Polyvinyl acetate phthalate (PVAP) is a highly versatile, synthetic enteric polymer that has transitioned from a traditional film-coating excipient to a critical matrix carrier in modern amorphous solid dispersions (ASDs). By exploiting its distinct pH-dependent solubility and hydrophobic backbone, formulators can achieve precise gastro-protection and drive supersaturation of poorly water-soluble active pharmaceutical ingredients (APIs) in the proximal small intestine. This technical whitepaper dissects the physicochemical properties of PVAP, elucidates the causality behind its behavior in thermal processing, and provides a self-validating experimental framework for its application in hot-melt extrusion (HME).

Chemical Architecture and Synthesis Mechanics

PVAP (CAS 34481-48-6) is a polymeric monoester synthesized through the esterification of partially hydrolyzed polyvinyl acetate (typically 87–89% hydrolyzed) with phthalic anhydride[1]. The reaction is catalyzed by sodium acetate[1].

Mechanistically, the hydroxyl groups present on the partially hydrolyzed polyvinyl acetate backbone act as nucleophiles[2]. They attack the carbonyl carbon of the phthalic anhydride, leading to the opening of the anhydride ring[2]. This leaves one carboxylic acid group of the phthalate moiety free and ionizable[2]. This specific free carboxylic group is the fundamental structural feature that dictates the polymer's pH-dependent solubility, serving as a proton donor in basic environments and remaining un-ionized in acidic environments[2].

Fig 1. Synthesis and pH-dependent mechanistic release pathway of PVAP.

Physicochemical Profiling

Understanding the intrinsic properties of PVAP is non-negotiable for rational formulation design. The polymer typically exhibits a molecular weight ranging from 48,000 to 61,000 g/mol , which directly impacts its film-forming morphology and melt viscosity[1].

pH-Dependent Solubility and Ionization

PVAP is practically insoluble in water, chloroform, and dichloromethane, but exhibits high solubility in ethanol and methanol[1]. Its defining characteristic is its sharp pH-dependent solubility profile. In acidic gastric fluids (pH < 5.0), the free phthalic acid groups remain protonated, rendering the polymer insoluble and protecting acid-labile APIs from degradation[1][2]. Upon entering the proximal small intestine (pH ≥ 5.0), the carboxylic groups ionize, causing rapid polymer dissolution and targeted drug release[1][3].

Thermal Kinetics and Degradation

Thermal characterization is critical when processing PVAP via heat-intensive methods like HME. PVAP exhibits a highly complex thermal profile, uniquely displaying two glass transition temperatures (Tg)[4].

Furthermore, PVAP undergoes severe thermal decomposition at temperatures exceeding 200°C[5]. At this threshold, the ester bonds cleave, yielding volatile byproducts—specifically acetic acid (approximately 48% yield) and phthalic anhydride (approximately 52% yield)[5]. Consequently, Thermogravimetric Analysis (TGA) must be employed prior to any thermal processing to define a safe operating window and ensure polymer integrity[2].

Comparative Polymer Matrix

To contextualize PVAP's utility, it must be benchmarked against other standard enteric polymers. PVAP demonstrates superior hydrolytic stability compared to Cellulose Acetate Phthalate (CAP) due to its lower moisture permeability, though it can still form free phthalic acid in long-term aqueous dispersions[1][6].

Table 1: Physicochemical Comparison of Common Enteric Polymers

| Property / Polymer | Polyvinyl Acetate Phthalate (PVAP) | Cellulose Acetate Phthalate (CAP) | Hypromellose Phthalate (HPMCP) | Hypromellose Acetate Succinate (HPMCAS) |

| Dissolution pH Threshold | pH ≥ 5.0[3][6] | pH ≥ 6.2[7] | pH ≥ 5.0 - 5.5[6] | pH ≥ 5.5 - 6.8[6] |

| Glass Transition (Tg) | Complex (Dual Tg)[4] | ~170°C | ~135°C | 120°C - 135°C[6] |

| Hydrolytic Stability | High (Low moisture permeability)[6] | Low (Prone to free acid formation)[6] | Moderate | High[6] |

| Primary Application | Enteric coating, ASDs (HME)[1][5] | Enteric coating[7] | Enteric coating, ASDs[7] | ASDs (Spray drying/HME) |

Formulation Applications

Enteric Film Coating

In traditional solid oral dosage forms, PVAP is utilized to create robust, non-tacky enteric films[1]. It is highly compatible with plasticizers such as diethyl phthalate, triethyl citrate (TEC), and polyethylene glycol (PEG) 400[1][6]. However, formulators must note a critical incompatibility: PVAP forms insoluble complexes with povidone, which can catastrophically fail a dissolution profile if co-formulated[1].

Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Recently, PVAP has gained traction as a polymeric carrier for ASDs to enhance the bioavailability of poorly water-soluble drugs like indomethacin and dipyridamole[1][5]. By inhibiting API crystallization and promoting a supersaturated state in neutral media, PVAP significantly outperforms traditional formulations[1]. However, the inherent high melt viscosity of neat PVAP presents a severe challenge for HME[2].

Standardized Experimental Protocol: PVAP-Based ASD Formulation via HME

To successfully extrude PVAP without inducing thermal degradation, a highly controlled, self-validating protocol is required. The following methodology outlines the preparation of a PVAP-Indomethacin ASD.

Step 1: Formulation Design & Blending

-

Action: Blend Indomethacin (API), PVAP, and a plasticizer (e.g., PEG 3000) in a high-shear mixer.

-

Causality: Because PVAP degrades above 200°C and possesses a high melt viscosity, processing neat PVAP is thermodynamically unviable[2][5]. The inclusion of PEG 3000 lowers the Tg and melt viscosity of the system, expanding the processing window and allowing extrusion at safe temperatures[2].

Step 2: Hot-Melt Extrusion (HME)

-

Action: Feed the blend into a twin-screw extruder with the heating zones set to a maximum of 130°C.

-

Causality: 130°C provides enough thermal energy to melt the API and plasticized polymer into a single-phase solution while remaining strictly below the 200°C degradation threshold of PVAP, preventing the generation of acetic acid and phthalic anhydride[5].

Step 3: Quench Cooling & Milling

-

Action: Rapidly cool the extrudate using a chill roll, followed by cryogenic milling and sieving.

-

Causality: Rapid quench cooling restricts the thermodynamic mobility of the polymer chains. This kinetically traps the API in a disordered, amorphous state, preventing crystal nucleation and growth.

Step 4: Solid-State Validation (Self-Validation Check A)

-

Action: Analyze the milled powder using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD).

-

Causality: A successful ASD will exhibit a single, unified Tg (indicating miscibility) on the DSC thermogram and a broad "halo" without sharp Bragg peaks on the XRD diffractogram. This validates that the API is fully amorphous.

Step 5: Two-Stage In Vitro Dissolution (Self-Validation Check B)

-

Action: Subject the ASD to USP dissolution testing: 2 hours in 0.1 N HCl (pH 1.2), followed by a shift to phosphate buffer (pH 6.8).

-

Causality: This validates the dual-functionality of the PVAP matrix. The system must show <5% drug release in the acid phase (validating enteric protection) and rapid, sustained release (>90%) in the buffer phase (validating supersaturation generation)[5].

Fig 2. Self-validating Hot-Melt Extrusion workflow for PVAP-based ASDs.

References

- Polyvinyl acetate phthal

- Polyvinyl acetate phthal

- Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance PMC (NIH)

- Opadry® Enteric Product Inform

- EXPLORING VARIOUS GASTRO-RESISTANT POLYMERS IN DRUG DELIVERY World Journal of Pharmacy and Pharmaceutical Research (WJPPR)

- Polyvinyl Acetate Phthal

- Enteric Co

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 3. colorcon.com [colorcon.com]

- 4. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyvinyl acetate phthalate (34481-48-6) for sale [vulcanchem.com]

- 6. Enteric Coating: An Overview - Pharmapproach.com [pharmapproach.com]

- 7. wjppr.com [wjppr.com]

Whitepaper: Molecular Weight Distribution of Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery Systems

Executive Summary

Polyvinyl Acetate Phthalate (PVAP) is an essential pH-responsive polymer utilized extensively in pharmaceutical formulations for enteric coatings and Amorphous Solid Dispersions (ASDs). As a Senior Application Scientist, I approach polymer characterization not merely as a quality control metric, but as the foundational predictor of in vivo performance. The molecular weight (MW) distribution of PVAP dictates its zero-shear viscosity, film-forming robustness, and dissolution kinetics. This technical guide elucidates the mechanistic impact of PVAP's molecular weight and provides a rigorously self-validating analytical protocol for its absolute determination.

Chemical Architecture and Pharmaceutical Functionality

PVAP is an essentially amorphous copolymer synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride 1[1]. The resulting structure features a hydrophobic vinyl acetate backbone appended with ionizable phthalate groups. The molecular weight of a single repeating unit is approximately 252.22 g/mol 2[2].

The primary mechanism of action relies on its sharp pH-dependent solubility. In the highly acidic gastric environment (pH < 3.5), the phthalate moieties remain protonated, rendering the polymer insoluble and protecting acid-labile Active Pharmaceutical Ingredients (APIs) 1[1]. Upon transitioning to the duodenum (pH 5.5–7.0), the carboxylic acid groups ionize, triggering rapid polymer dissolution and targeted drug release 3[3].

Mechanism of pH-dependent targeted drug release mediated by PVAP enteric coatings.

Mechanistic Impact of Molecular Weight Distribution

Because PVAP is a synthetic polymer, it does not possess a single molecular weight but rather a statistical distribution governed by its degree of polymerization, which typically ranges from 100 to 5000 units 4[4]. The distribution is defined by the Number-Average Molecular Weight (

Causality in Formulation Dynamics:

-

Film Mechanical Integrity: A higher

increases intermolecular chain entanglement. This entanglement is the physical basis for the tensile strength of the enteric film, preventing premature micro-cracking during tablet handling. -

Melt Viscosity in ASDs: When formulating Amorphous Solid Dispersions via Hot-Melt Extrusion (HME), PVAP is processed at 120–140°C with plasticizers like PEG 3000 1[1]. The

strictly dictates the melt viscosity. If the -

Dissolution Kinetics: A highly polydisperse sample (PDI > 2.5) contains a significant fraction of low-molecular-weight oligomers (

skew). These short chains dissolve prematurely, potentially compromising the strict gastric resistance required by pharmacopeial standards.

Quantitative Data Summary

| Parameter | Typical Value / Range | Mechanistic Significance |

| Repeating Unit MW | 252.22 g/mol | Baseline mass per monomer unit determining stoichiometric ratios. |

| Degree of Polymerization | 100 – 5000 | Determines macroscopic polymer chain length and entanglement density. |

| Phthalyl Content | 55.0% – 62.0% | Controls the exact pH trigger point (sharp response at pH 4.5–5.0). |

| Polydispersity Index (PDI) | 1.5 – 2.5 | Indicates the breadth of the MW distribution; lower PDI ensures uniform release. |

Analytical Methodology: Absolute MW Determination

Historically, Size Exclusion Chromatography (SEC) with Refractive Index (RI) detection was utilized, relying on polystyrene standards. However, because PVAP and polystyrene possess fundamentally different hydrodynamic volumes in solution, standard SEC yields only relative molecular weights 5[5].

To achieve scientific integrity, SEC coupled with Multi-Angle Light Scattering (SEC-MALS) is mandatory. MALS measures the intensity of scattered light at various angles, which is directly proportional to the absolute molar mass via the Rayleigh equation, completely independent of polymer conformation.

Step-by-step analytical workflow for determining absolute PVAP molecular weight via SEC-MALS.

Step-by-Step Self-Validating Protocol

1. Mobile Phase Preparation:

-

Action: Utilize HPLC-grade Tetrahydrofuran (THF) as the mobile phase. Filter through a 0.45 µm solvent-compatible PTFE membrane.

-

Causality: THF is selected because it fully solvates both the hydrophobic vinyl acetate backbone and the phthalate groups, preventing artificial aggregation that would artificially inflate the measured

5[5]. Filtration is critical to eliminate particulate matter that causes baseline noise in the highly sensitive MALS detector.

2. System Suitability & Self-Validation:

-

Action: Inject a narrow-dispersity polystyrene standard (e.g., 30 kDa) prior to sample analysis.

-

Causality: This step creates a self-validating system. The standard confirms the inter-detector delay volume (the physical time gap between the RI and MALS detectors) and normalizes the photodiodes in the MALS flow cell. If the calculated

of the standard deviates by >2% from its certified value, the run is automatically invalidated, preventing erroneous PVAP data collection.

3. Sample Preparation:

-

Action: Accurately weigh PVAP and dissolve in THF to achieve a concentration of 1.0 to 2.0 mg/mL. Agitate gently on a roller mixer for 12 hours.

-

Causality: Vigorous sonication or high-shear stirring is strictly prohibited. High mechanical shear can induce chain scission in high-molecular-weight fractions, artificially lowering the

and narrowing the PDI.

4. Chromatographic Separation & Detection:

-

Action: Inject 100 µL of the filtered sample into a series of Styrene-Divinylbenzene (SDV) analytical columns maintained at 35°C. Elute isocratically at 1.0 mL/min.

-

Causality: The porous gel matrix separates the polymer chains based on their hydrodynamic volume (largest chains elute first). Maintaining a constant temperature prevents viscosity fluctuations in the THF, ensuring reproducible retention times.

5. Data Analysis:

-

Action: Utilize Zimm or Debye plotting models within the chromatography software to calculate absolute

,

Conclusion

The molecular weight distribution of Polyvinyl Acetate Phthalate is not a static specification, but a dynamic variable that governs the efficacy of enteric coatings and amorphous solid dispersions. By transitioning from relative SEC to absolute SEC-MALS methodologies, formulation scientists can definitively map the polymer's chain architecture. This rigorous analytical grounding ensures that batch-to-batch variations are identified prior to formulation, ultimately guaranteeing the targeted release and bioavailability of the active pharmaceutical ingredient.

References

- Polyvinyl acetate phthalate - 34481-48-6 - Vulcanchem Source: Vulcanchem URL

- Polyvinyl Acetate Phthalate (PVAP)

- polyvinylacetate phthalate polymer CAS#: 34481-48-6 - ChemicalBook Source: ChemicalBook URL

- Polyvinyl acetate phthalate | 34481-48-6 - Benchchem Source: Benchchem URL

- Buy Polyvinyl acetate phthalate | 34481-48-6 - Smolecule Source: Smolecule URL

- Buy Polyvinyl acetate phthalate | 53237-50-6 - Smolecule Source: Smolecule URL

- POLYVINYL ACETATE - Ataman Kimya Source: Ataman Kimya URL

Sources

- 1. Polyvinyl acetate phthalate (34481-48-6) for sale [vulcanchem.com]

- 2. Buy Polyvinyl acetate phthalate | 34481-48-6 [smolecule.com]

- 3. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 4. Buy Polyvinyl acetate phthalate | 53237-50-6 [smolecule.com]

- 5. Polyvinyl acetate phthalate | 34481-48-6 | Benchchem [benchchem.com]

pH-dependent solubility profile of polyvinyl acetate phthalate

Title: The pH-Dependent Solubility Profile of Polyvinyl Acetate Phthalate (PVAP): A Mechanistic Guide to Enteric Formulation and Amorphous Solid Dispersions

Introduction

As a Senior Application Scientist in polymer chemistry and formulation design, I frequently encounter the challenge of precisely controlling drug release profiles in the gastrointestinal (GI) tract. Polyvinyl acetate phthalate (PVAP) is a synthetic, pH-sensitive polymer that has become a cornerstone in the development of enteric coatings and amorphous solid dispersions (ASDs). Synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride, PVAP possesses a unique molecular architecture that dictates its sharp pH-dependent solubility[1]. This whitepaper deconstructs the physicochemical principles of PVAP, providing actionable protocols and comparative data to optimize its application in advanced drug delivery systems.

Mechanistic Principles of PVAP Solubility

The functional performance of PVAP is entirely governed by its degree of substitution and the presence of free carboxylic acid moieties. During synthesis, the hydroxyl groups on the polyvinyl acetate backbone act as nucleophiles, opening the phthalic anhydride ring to form a mono-ester 2[2]. The remaining unreacted carboxylic acid group on the phthalate moiety (pKa ~4.5–5.0) is the critical structural feature responsible for its pH-dependent behavior[2].

In the highly acidic environment of the stomach (pH 1.2–3.5), these carboxylic acid groups remain protonated and un-ionized. The absence of electrostatic repulsion allows the polymer chains to remain tightly coiled and insoluble, forming a robust barrier that protects acid-labile active pharmaceutical ingredients (APIs), such as proton pump inhibitors, from gastric degradation 1[1].

Upon transit into the duodenum (pH > 5.0), the environmental pH exceeds the pKa of the phthalate groups. The carboxylic acids rapidly deprotonate, yielding carboxylate anions. This ionization induces profound electrostatic repulsion between polymer chains, leading to rapid hydration, swelling, and ultimate dissolution of the polymer matrix, thereby releasing the API 2[2].

Figure 1: Mechanism of PVAP pH-dependent ionization and targeted intestinal drug release.

Comparative Polymer Analysis

Selecting the correct enteric polymer requires a rigorous understanding of physiological pH thresholds and solvent compatibility. PVAP is distinguished by its relatively low pH trigger (pH > 5.0) compared to traditional polymers like Cellulose Acetate Phthalate (CAP), making it ideal for targeting the proximal small intestine[1][3].

Table 1: Comparative Physicochemical Profiles of Common Enteric Polymers

| Polymer | pH Threshold for Dissolution | Approx. pKa | Primary Formulation Applications | Solvent Compatibility |

| Polyvinyl Acetate Phthalate (PVAP) | > 5.0 | 4.5 - 5.0 | Enteric coating, ASDs (Hot-Melt Extrusion) | Ethanol, Methanol, Acetone/Alcohol blends |

| Cellulose Acetate Phthalate (CAP) | > 6.0 | 5.0 - 5.5 | Enteric coating | Acetone, Ethyl Acetate |

| HPMCAS (LF Grade) | > 5.5 | ~ 5.0 | ASDs, Enteric coating | Acetone, Methanol, Dichloromethane |

| Eudragit L100-55 | > 5.5 | ~ 5.5 | Enteric coating, Targeted GI delivery | Alcohols, Water (when neutralized) |

Formulation Applications: Amorphous Solid Dispersions (ASDs)

Beyond traditional enteric coatings, PVAP has gained significant traction as a polymeric carrier for ASDs to enhance the bioavailability of poorly water-soluble drugs (BCS Class II and IV) 4[4]. By utilizing Hot-Melt Extrusion (HME), APIs like indomethacin can be molecularly dispersed within the PVAP matrix. The polymer inhibits API crystallization and promotes a highly supersaturated state in the neutral pH of the intestinal medium [].

However, the thermal degradation of PVAP is a critical process parameter. Thermogravimetric Analysis (TGA) reveals that excessive heat can cleave the phthalate and acetate moieties 2[2]. Therefore, the addition of a plasticizer (e.g., 10% w/w PEG 3000) is causally linked to lowering the glass transition temperature (Tg) and the required extrusion temperature, ensuring polymer integrity during HME [].

Experimental Protocols

Protocol A: Preparation of PVAP-based ASDs via Hot-Melt Extrusion

Rationale: This protocol uses a plasticizer to widen the processing window of PVAP, preventing thermal degradation while achieving a single-phase amorphous dispersion.

-

Material Milling & Blending: Co-mill the API (e.g., Indomethacin, 20% w/w), PVAP (70% w/w), and PEG 3000 (10% w/w) using a cryogenic mill to ensure a homogenous physical mixture without inducing premature frictional melting.

-

Thermal Profiling (Self-Validation Step): Run a Differential Scanning Calorimetry (DSC) scan on the physical mixture to confirm the melting point of the API and the plasticized Tg of the PVAP. The extrusion temperature must be set above the Tg but below the degradation onset temperature.

-

Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase from 80°C at the feeding zone to 130°C at the die (adjust based on DSC results). Maintain a screw speed of 50–100 rpm.

-

Cooling & Milling: Extrude the melt onto a chill roll to rapidly quench the extrudate, freezing the API in its amorphous state. Mill the solidified extrudate through a 250 µm screen.

-

Validation: Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline API peaks.

Protocol B: Two-Stage Dissolution Testing for PVAP Enteric Formulations

Rationale: This protocol simulates gastrointestinal transit. The acid stage validates the integrity of the PVAP barrier, while the buffer stage evaluates the rapid ionization and release kinetics 6[6].

-

Apparatus Setup: Utilize USP Apparatus 2 (Paddle). Set the bath temperature to 37 ± 0.5°C and paddle speed to 50 rpm.

-

Acid Stage (Gastric Simulation): Add 700 mL of 0.1 N HCl (pH 1.2) to the vessels. Introduce the PVAP-coated dosage forms. Run for exactly 2 hours.

-

Acid Stage Sampling: Withdraw a 5 mL aliquot. Analyze via HPLC. Acceptance Criterion: Less than 10% API release, validating the gastro-resistance of the un-ionized PVAP.

-

Buffer Stage (Intestinal Simulation): Without removing the dosage form, add 200 mL of 0.2 M Tribasic Sodium Phosphate (or a physiological pH 6.8 bicarbonate buffer 6[6]) to the 700 mL of acid. Adjust the pH to exactly 6.8 ± 0.05 using 2N HCl or 2N NaOH if necessary.

-

Buffer Stage Sampling: Pull samples at 10, 20, 30, 45, and 60 minutes. Analyze via HPLC. Acceptance Criterion: >80% API release within 45 minutes, validating the rapid swelling and dissolution of the ionized PVAP matrix.

Figure 2: Two-stage USP dissolution testing workflow for validating PVAP enteric formulations.

Conclusion

The utility of PVAP in pharmaceutical formulation is a direct consequence of its precise pH-dependent solubility. By understanding the causal relationship between its chemical structure—specifically the free carboxylic acid group—and its macroscopic behavior in varying pH environments, formulators can engineer highly effective enteric coatings and supersaturating ASDs. Rigorous adherence to thermal profiling during HME and two-stage dissolution testing ensures the development of robust, self-validating drug delivery systems.

References

- Source: grokipedia.

- Title: Polyvinyl Acetate Phthalate (PVAP)

- Source: nih.

- Title: CAS 34481-48-6 (Polyvinyl acetate phthalate)

- Title: Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]

Polyvinyl Acetate Phthalate (PVAP): Chemical Architecture, Functional Profiling, and Pharmaceutical Applications

Executive Summary

As an Application Scientist in pharmaceutical material science, I approach polymer selection not merely as a formulation step, but as a strategic alignment of macromolecular chemistry with physiological targets. Polyvinyl acetate phthalate (PVAP) (CAS 34481-48-6) exemplifies this alignment. It is a highly functionalized, amorphous synthetic polymer utilized predominantly as an enteric coating and a matrix carrier in amorphous solid dispersions (ASDs)[1]. This technical guide deconstructs the chemical structure of PVAP, explains the causality behind its functional groups, and provides self-validating experimental protocols for its characterization and application.

Chemical Structure and Functional Group Causality

The structural architecture of PVAP consists of a flexible vinyl polymer backbone with pendant phthalyl and acetyl groups distributed along the chain[2]. The synthesis of PVAP is a multi-step process engineered to impart specific physicochemical behaviors. It begins with the polymerization of vinyl acetate to form polyvinyl acetate (PVAc), followed by controlled partial hydrolysis to expose reactive hydroxyl groups[3]. The critical final step is the esterification of these hydroxyl groups with phthalic anhydride[3].

The resulting basic repeating unit,

-

Phthalyl Groups (o-carboxybenzoyl): The most significant functional component, constituting 55.0% to 62.0% of the polymer by weight[2]. The free carboxylic acid on the phthalate moiety is the primary driver of PVAP's pH-dependent solubility[3]. At low pH (e.g., gastric fluids at pH 1.2), the carboxylic groups remain protonated and unionized, rendering the polymer insoluble. As the environmental pH rises above the polymer's

(typically ionizing around pH 4.5–5.0), the electrostatic repulsion between ionized carboxylate groups forces polymer chain disentanglement and rapid dissolution[4]. -

Acetate Ester Groups (-O-CO-CH3): Derived from the original PVAc backbone, these hydrophobic moieties provide the necessary chain flexibility and film-forming characteristics[2]. They prevent the enteric film from becoming overly brittle and provide a critical moisture barrier[5].

-

Residual Hydroxyl Groups (-OH): Unreacted hydroxyls from the partial hydrolysis step offer localized polarity, serving as hydrogen-bond donors/acceptors. This facilitates compatibility with hydrophilic plasticizers (e.g., polyethylene glycol 400) and influences the stabilization of APIs in solid dispersions[4].

PVAP synthesis pathway and functional group contributions.

Physicochemical Properties & Quantitative Profiling

To reliably formulate with PVAP, one must understand its quantitative boundaries. The amorphous nature of PVAP contributes significantly to its film-forming properties, lacking crystalline regions due to the irregular placement of bulky phthalyl groups[2].

| Property | Value / Range | Causality & Formulation Significance |

| Molecular Formula | Represents the copolymeric basic repeating unit[2]. | |

| Molecular Weight | 252.22 g/mol (per unit) | The overall degree of polymerization dictates viscosity and mechanical strength[2]. |

| Phthalyl Content | 55.0% - 62.0% | Ensures consistent pH-dependent solubility. Deviations compromise the pH-trigger mechanism[6]. |

| Glass Transition ( | 30°C - 45°C | Determines the required extrusion temperature in HME and the necessity for plasticization during film coating[2]. |

| Viscosity (15% in MeOH) | 7 - 11 cP | Influences sprayability, droplet formation, and coat uniformity during pan or fluid-bed coating[6]. |

| Free Phthalic Acid | A critical quality control metric; excess indicates polymer degradation or incomplete purification[6]. |

Experimental Protocols: A Self-Validating Analytical Framework

Every protocol utilized in polymer characterization must be a self-validating system. The following methodologies are standard practices I employ to ensure the integrity of PVAP batches and the efficacy of the final dosage form.

Protocol 1: Quantification of Phthalyl Content via Titrimetric Assay

Causality: The phthalyl content is the primary driver of PVAP's enteric performance. This assay quantifies the free carboxylic acid groups of the phthalyl moiety to ensure it falls within the USP specification of 55.0% to 62.0%[6].

-

Sample Preparation: Accurately weigh approximately 1.0 g of anhydrous PVAP.

-

Dissolution: Dissolve the polymer in 50 mL of a 1:1 (v/v) mixture of ethanol and acetone. Reasoning: This specific solvent blend ensures complete solvation of both the hydrophobic acetate backbone and the polar phthalyl groups without inducing polymer coiling.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator.

-

Titration: Titrate with 0.1 N Sodium Hydroxide (NaOH) until a faint pink color persists for 30 seconds.

-

Blank Correction: Perform a blank titration on the solvent mixture to correct for ambient

or inherent solvent acidity. -

Calculation: Calculate the percentage of phthalyl groups (

) based on the titrant volume, subtracting any free phthalic acid previously determined via HPLC[6].

Protocol 2: Two-Stage Enteric Dissolution Testing

Causality: To validate the in vitro efficacy of PVAP-coated dosage forms, we must simulate gastrointestinal transit. The two-stage protocol is a self-validating stress test: Stage 1 proves gastric resistance (via protonated phthalyl groups), and Stage 2 proves intestinal release (via ionized carboxylates)[7].

-

Stage 1 (Acid Phase): Submerge the PVAP-coated tablets in 900 mL of 0.1 N HCl (pH 1.2) at 37°C ± 0.5°C using USP Apparatus II (Paddle) at 50 rpm[7].

-

Acid Phase Sampling: After 2 hours, withdraw an aliquot and analyze for API release. The release must be < 10%. Reasoning: The protonated phthalyl groups must maintain a contiguous, impermeable film to protect the acid-labile API.

-

Stage 2 (Buffer Phase): Transfer the tablets directly to 900 mL of 0.05 M phosphate buffer (pH 6.8) at 37°C[7].

-

Buffer Phase Sampling: Sample at 15, 30, and 45 minutes. Analyze for API release. The release must be > 80% at 45 minutes. Reasoning: Ionization of the carboxylic acids at pH > 5.0 causes electrostatic repulsion and polymer dissolution, releasing the API[4].

Two-stage dissolution testing workflow for PVAP-coated dosage forms.

Advanced Pharmaceutical Applications

Enteric Coating Dynamics

PVAP shows a sharp solubility response with pH, occurring at pH 4.5–5.0, which is lower than for most other polymers used for enteric coatings (like CAP or HPMCP)[4]. This makes it exceptionally useful for targeting the proximal small intestine, ensuring rapid onset of action for acid-sensitive compounds like proton pump inhibitors or enzymes[1]. When formulated, it is highly compatible with plasticizers such as triethyl citrate and polyethylene glycol 400, which lower the

Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Beyond traditional coatings, PVAP is increasingly utilized in Hot-Melt Extrusion (HME) to enhance the bioavailability of poorly water-soluble drugs[]. By processing the API and PVAP above the polymer's

References

- Smolecule - Buy Polyvinyl acetate phthalate | 53237-50-6 - Functional Groups Analysis URL

- BenchChem - Polyvinyl Acetate Phthalate: A Technical Guide for Pharmaceutical Development URL

- ChemicalBook - polyvinylacetate phthalate polymer CAS#: 34481-48-6 URL

- Muby Chemicals - PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS URL

- BenchChem - Polyvinyl Acetate Phthalate (PVAP)

- BOC Sciences - CAS 34481-48-6 (Polyvinyl acetate phthalate)

- National Institutes of Health (NIH)

- Grokipedia - Polyvinyl acetate phthalate URL

- Taylor & Francis - Polyvinyl acetate – Knowledge and References URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buy Polyvinyl acetate phthalate | 53237-50-6 [smolecule.com]

- 3. Polyvinyl acetate phthalate | 34481-48-6 | Benchchem [benchchem.com]

- 4. polyvinylacetate phthalate polymer CAS#: 34481-48-6 [m.chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS [mubychem.com]

- 7. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 9. Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery: A Comprehensive Guide to Biocompatibility, Toxicity, and Formulation Dynamics

Executive Summary

As pharmaceutical pipelines increasingly focus on poorly soluble or acid-labile active pharmaceutical ingredients (APIs), the selection of functional excipients becomes a critical determinant of clinical success. Polyvinyl acetate phthalate (PVAP) is a high-molecular-weight, synthetic enteric polymer that has transitioned from a traditional tablet coating to a primary matrix for amorphous solid dispersions (ASDs). However, the presence of the term "phthalate" in its nomenclature often triggers unwarranted toxicological scrutiny from regulatory and safety boards.

This technical whitepaper synthesizes the definitive biocompatibility and toxicity profile of PVAP. By distinguishing its polymeric structure from low-molecular-weight ortho-phthalates, and by detailing self-validating experimental protocols, this guide provides formulation scientists with the authoritative grounding needed to confidently integrate PVAP into advanced oral dosage forms.

Chemical Architecture and Mechanism of Action

PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The resulting polymer backbone is populated with free carboxylic acid groups, which are the primary drivers of its functionality.

Causality in Formulation: The specific ratio of these free carboxylic groups dictates the polymer's sharp pH-dependent solubility profile. In the highly acidic environment of the stomach (pH 1.2–3.5), the carboxylic groups remain protonated and uncharged. This renders the polymer hydrophobic and structurally intact, preventing premature API release and protecting the gastric mucosa from irritating drugs. Upon transit into the proximal small intestine, where the pH rises above 5.0, the carboxylic moieties deprotonate. The resulting electrostatic repulsion between the newly ionized, negatively charged polymer chains facilitates rapid hydration, swelling, and dissolution, triggering targeted API release (1)[1].

Figure 1: pH-triggered ionization and dissolution pathway of PVAP in the GI tract.

Biocompatibility and Systemic Toxicity Profile

A fundamental error in excipient risk assessment is conflating high-molecular-weight polymeric phthalates (like PVAP, Cellulose Acetate Phthalate [CAP], and Hypromellose Phthalate[HPMCP]) with low-molecular-weight ortho-phthalates (such as diethyl phthalate [DEP] or dibutyl phthalate [DBP]).

The European Medicines Agency (EMA) explicitly distinguishes these classes. While low-molecular-weight ortho-phthalates exhibit endocrine-disrupting properties and are restricted, the EMA's comprehensive review concluded that polymeric phthalates like PVAP do not pose a risk to human safety and are not associated with adverse reproductive effects (2)[2].

Toxicity Metrics Summary

To facilitate rapid risk assessment during formulation development, the quantitative toxicity data for PVAP is summarized below:

| Toxicity Parameter | Animal Model | Dosage / Concentration | Key Findings | NOAEL |

| Acute Oral | Rat / Mouse | > 8,000 mg/kg | Low acute toxicity; no mortality or acute distress observed. | N/A |

| 90-Day Subchronic | Rat (Sprague-Dawley) | 0.75%, 1.5%, 5.0% in diet | No adverse systemic, clinical, or histopathological effects. | ~3,120 - 3,640 mg/kg/day |

| Developmental | Rat (Pregnant) | 0.75%, 1.5%, 3.0% in diet | No teratogenicity, maternal toxicity, or fetal alterations. | 2,324 mg/kg/day |

-

Subchronic Toxicity: A pivotal 90-day dietary toxicity study evaluated PVAP at dietary concentrations up to 5.0%. The No-Observed-Adverse-Effect Level (NOAEL) was established at the highest tested dose: 3,120 mg/kg/day for males and 3,640 mg/kg/day for females (3)[3].

-

Developmental Toxicity: Pregnant rats were exposed to PVAP diets (up to 3.0%) during gestation days 6–20. The study confirmed the absence of any treatment-related adverse effects on fetal development, yielding a maternal and developmental NOAEL of 2,324 mg/kg/day (4)[4].

Experimental Methodologies for Toxicity & Biocompatibility Assessment

To ensure rigorous validation of PVAP-based formulations, the following self-validating protocols must be employed. These methods prioritize causality—ensuring that the experimental design directly mimics the physiological environment the polymer will encounter.

Protocol 4.1: In Vitro Cytotoxicity Assessment (Caco-2 Intestinal Epithelial Model)

Rationale: Caco-2 cells differentiate to form a polarized epithelial monolayer mimicking the human intestinal barrier. Because PVAP is designed to dissolve exclusively in the small intestine, exposing gastric cell lines to PVAP yields irrelevant data. The Caco-2 model isolates the exact site of polymer-tissue interaction.

Step-by-Step Methodology:

-

Cell Culturing: Seed Caco-2 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C, 5% CO2 for 21 days to allow full differentiation and tight junction formation. -

Test Solution Preparation: Dissolve PVAP in Simulated Intestinal Fluid (FaSSIF, pH 6.5) to create a stock solution. Causality Check: PVAP is insoluble in standard aqueous media at neutral pH without proper buffering; using FaSSIF ensures realistic polymer ionization and solubility. Prepare serial dilutions (10, 50, 100, 500, 1000 µg/mL).

-

Exposure: Aspirate growth media, wash cells with DPBS, and apply 100 µL of PVAP test solutions. Include a negative control (FaSSIF only) and a positive control (1% Triton X-100, which guarantees membrane lysis).

-

Incubation: Incubate for 24 hours.

-

MTT Assay: Remove test solutions. Add 100 µL of MTT reagent (0.5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Readout: Discard the MTT solution, add 100 µL of DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

-

System Validation: The assay is only valid if the positive control shows <10% viability and the negative control shows >90% viability. Calculate relative viability:

.

Protocol 4.2: In Vivo 90-Day Dietary Toxicity Workflow

Rationale: Dietary admixture is the most clinically relevant route of administration for an oral excipient, ensuring continuous exposure that mirrors chronic medication use rather than acute bolus gavage.

Figure 2: Standardized workflow for 90-day in vivo dietary toxicity assessment of PVAP.

Step-by-Step Methodology:

-

Acclimation & Grouping: Acclimate 80 Sprague-Dawley rats (40 male, 40 female) for 7 days. Randomize into four groups (n=10/sex/group).

-

Diet Formulation: Prepare rodent chow homogeneously mixed with PVAP at 0% (Control), 0.75%, 1.5%, and 5.0% w/w. Validation Step: Analyze diet samples via HPLC to confirm concentration uniformity and stability prior to administration.

-

Administration: Provide the formulated diet and water ad libitum for 90 consecutive days.

-

In-Life Monitoring: Record daily clinical observations. Measure body weight and food consumption weekly. Causality Check: Reduced food consumption can indicate unpalatability rather than systemic toxicity. If weight drops, it must be correlated with food intake metrics to rule out taste aversion.

-

Clinical Pathology: On Day 91, fast the animals overnight. Collect blood via cardiac puncture under isoflurane anesthesia for hematology (CBC) and serum chemistry (liver/kidney function panels).

-

Necropsy & Histopathology: Euthanize animals. Perform gross necropsy. Weigh major organs (liver, kidneys, heart, spleen, gonads). Fix tissues in 10% neutral buffered formalin, section, stain with H&E, and evaluate microscopically for architectural abnormalities.

Advanced Formulation Dynamics: Amorphous Solid Dispersions (ASDs)

Beyond traditional enteric film coatings, PVAP is highly effective in hot-melt extrusion (HME) to create ASDs for poorly water-soluble APIs. When processed with suitable plasticizers (e.g., PEG 3000), PVAP stabilizes the API in an amorphous state. Upon reaching the intestinal pH, the PVAP matrix rapidly dissolves, generating a supersaturated drug solution that significantly enhances bioavailability. Its robust polymeric structure prevents API recrystallization during shelf-life storage, making it a superior alternative to some traditional cellulosic polymers (5)[5].

Conclusion

Polyvinyl acetate phthalate is a highly functional, safe, and versatile pharmaceutical polymer. Comprehensive in vitro and in vivo toxicological profiling confirms its benign nature, clearly separating it from the safety concerns associated with low-molecular-weight phthalate plasticizers. By leveraging its precise pH-dependent solubility and proven biocompatibility, formulation scientists can reliably utilize PVAP for both targeted enteric delivery and the bioavailability enhancement of challenging APIs.

References

- DeMerlis, C. C., Schoneker, D. R., & Borzelleca, J. F. (2014a). "Safety of PVAP and PVAP-T including a 90-day dietary toxicity study in rats and genotoxicity tests with polyvinyl acetate phthalate (PVAP)." Food and Chemical Toxicology.

- DeMerlis, C. C., Schoneker, D. R., & Borzelleca, J. F. (2014b). "Oral dietary developmental toxicity study with polyvinyl acetate phthalate (PVAP) in the rat.

- European Medicines Agency (EMA). (2014). "Guideline on the use of phthalates as excipients in human medicinal products." Europa.eu.

- BenchChem. (2025).

- Smolecule. (2024).

Sources

- 1. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Safety of PVAP and PVAP-T including a 90-day dietary toxicity study in rats and genotoxicity tests with polyvinyl acetate phthalate (PVAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral dietary developmental toxicity study with polyvinyl acetate phthalate (PVAP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Polyvinyl acetate phthalate | 34481-48-6 [smolecule.com]

Thermal stability analysis of polyvinyl acetate phthalate raw material

Deconstructing the Thermal Stability of Polyvinyl Acetate Phthalate (PVAP): A Mechanistic and Analytical Guide for Pharmaceutical Processing

Introduction

Polyvinyl acetate phthalate (PVAP) is a critical pH-dependent polymer utilized extensively in enteric coatings and, increasingly, as a polymeric carrier in amorphous solid dispersions (ASDs) via hot-melt extrusion (HME). While its functional performance in gastro-resistance is well-documented, its thermal stability profile is often the limiting factor in advanced manufacturing. As a Senior Application Scientist, I approach PVAP not just as an excipient, but as a dynamic chemical system susceptible to heat-induced ester cleavage. This guide establishes a rigorous, self-validating analytical framework to characterize PVAP's thermal boundaries, ensuring process viability and preserving the structural integrity of the final dosage form.

The Mechanistic Pathway of PVAP Thermal Degradation

PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. Consequently, its polymer backbone is decorated with both acetate and phthalate moieties[1]. When subjected to thermal stress—particularly temperatures exceeding its glass transition temperature (Tg) and approaching its melt viscosity threshold—PVAP undergoes specific degradation pathways.

The primary degradation mechanism is the thermally induced cleavage of ester linkages. This results in the liberation of acetic acid from the vinyl acetate segments and phthalic acid from the phthalate groups[2]. Under sustained heat, free phthalic acid readily undergoes self-esterification (dehydration) to form phthalic anhydride, a volatile byproduct[3].

Logical pathway of PVAP thermal degradation and volatile byproduct generation.

Understanding this pathway is critical: the generation of free acids not only signifies polymer degradation but can also catalyze the degradation of acid-labile active pharmaceutical ingredients (APIs) embedded within the matrix.

Quantitative Thermal Data Summary

To engineer a robust manufacturing process, we must translate these mechanistic vulnerabilities into hard thermodynamic data. Table 1 summarizes the critical thermal parameters of neat PVAP.

Table 1: Key Thermal and Physicochemical Properties of PVAP

| Thermal Parameter | Typical Value | Analytical Technique | Process Implication |

| Glass Transition (Tg) | ~46 °C | DSC | Defines the lower bound for thermal softening and HME processing[4]. |

| Dynamic Degradation Onset | >200 °C | TGA (10 °C/min) | Represents the absolute thermal ceiling before catastrophic backbone failure[1]. |

| Isothermal Degradation | Measurable at 120–140 °C | Isothermal TGA | Dictates the maximum allowable residence time during extrusion[3]. |

| Volatile Byproducts | Acetic Acid, Phthalic Anhydride | TGA-IR / HPLC | Necessitates active venting zones in extruder barrel designs[1]. |

Self-Validating Analytical Workflows

A single analytical technique is insufficient to fully map a polymer's thermal stability. TGA provides macroscopic mass loss but lacks chemical specificity. Therefore, we must design a self-validating system where orthogonal techniques confirm the degradation hypothesis.

Orthogonal analytical workflow for validating PVAP thermal stability.

Protocol 3.1: Thermogravimetric Analysis (TGA) – Dynamic and Isothermal

Causality: Dynamic TGA (heating at a constant rate) is excellent for finding the absolute thermal ceiling, but it dangerously overestimates stability for processes like HME, where the polymer is subjected to high shear and moderate heat for prolonged periods. Isothermal TGA is mandatory to simulate the kinetic reality of the extruder barrel[3].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5–10 mg of neat PVAP powder into a platinum crucible. Platinum is chosen for its high thermal conductivity and chemical inertness.

-

Atmosphere Control: Purge the TGA furnace with dry Nitrogen at 20 mL/min. Rationale: This prevents oxidative degradation, allowing us to isolate purely thermal ester cleavage.

-

Dynamic Profiling: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min. Record the onset temperature of mass loss (extrapolated onset) and the peak derivative mass loss (DTG).

-

Isothermal Profiling (Process Simulation): In a separate run, heat the sample rapidly (50 °C/min) to the target HME processing temperature (e.g., 120 °C and 140 °C). Hold isothermally for 30 minutes.

-

Data Extraction: Quantify the percentage of mass lost during the isothermal hold. This represents the volatile fraction generated during a simulated residence time.

Protocol 3.2: Differential Scanning Calorimetry (DSC) for Tg Determination

Causality: PVAP is highly amorphous and hygroscopic. Absorbed moisture acts as a potent plasticizer, artificially depressing the Tg. A single heating cycle will yield a false, lower Tg. A "heat-cool-heat" cycle is required to erase the polymer's thermal and moisture history, revealing its intrinsic thermodynamic state[2].

Step-by-Step Methodology:

-

Sample Loading: Seal 3–5 mg of PVAP in a vented aluminum pan (venting allows moisture to escape during the first heat).

-

First Heating (History Erasure): Heat from 20 °C to 100 °C at 10 °C/min under a 50 mL/min Nitrogen purge. Rationale: This drives off residual moisture and relaxes the polymer chains.

-

Cooling: Rapidly cool the sample back to 0 °C at 20 °C/min to freeze the polymer in a standardized amorphous state.

-

Second Heating (Measurement): Heat from 0 °C to 150 °C at 10 °C/min.

-

Analysis: Determine the Tg from the second heating curve by calculating the half-height of the step transition in the baseline heat flow.

Protocol 3.3: Orthogonal Validation via HPLC

Causality: To prove that the mass lost in TGA is indeed due to specific ester cleavage, we must quantify the chemical degradants. If the molar mass of free phthalic and acetic acid quantified by HPLC matches the mass loss observed in TGA, the degradation model is validated[3].

Step-by-Step Methodology:

-

Thermal Stressing: Subject a bulk sample of PVAP to the exact thermal conditions used in the isothermal TGA (e.g., 140 °C for 30 minutes) in a sealed glass vial.

-

Extraction: Dissolve the stressed polymer in a suitable solvent (e.g., methanol/water mixture) that precipitates the intact polymer but solubilizes the free acids.

-

Centrifugation: Centrifuge at 10,000 RPM for 10 minutes to pellet the intact polymer backbone.

-

Chromatography: Inject the supernatant into an HPLC equipped with a C18 column and a UV detector (set to 277 nm for phthalic derivatives)[5].

-

Quantification: Calculate the concentration of free phthalic acid and phthalic anhydride against established calibration curves. Compare the total mass of these free acids to the TGA mass loss data.

Process Engineering Implications

The thermal stability data directly dictates process engineering. Because PVAP exhibits measurable degradation at 140 °C (releasing free acids), hot-melt extrusion must be strictly controlled. To widen the processing window, plasticizers such as Polyethylene Glycol (PEG 3000) are often incorporated at ~10% w/w. This depresses the Tg, allowing extrusion to occur at lower temperatures (e.g., 120 °C) and higher feed rates (minimizing residence time), thereby preserving the polymer's structural integrity and functionality[1][3].

References

- Vulcanchem. "Polyvinyl acetate phthalate - 34481-48-6 - Vulcanchem: Chemical Structure and Synthesis." vulcanchem.com.

- Benchchem. "Polyvinyl Acetate Phthalate (PVAP) for Research - Benchchem." benchchem.com.

- Benchchem. "Polyvinyl acetate phthalate | 34481-48-6 - Benchchem." benchchem.com.

- Muby Chemicals. "PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS - Muby Chemicals." mubychem.com.

- PMC / NIH. "Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC." nih.gov.

Sources

- 1. Polyvinyl acetate phthalate (34481-48-6) for sale [vulcanchem.com]

- 2. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 3. Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyvinyl acetate phthalate | 34481-48-6 | Benchchem [benchchem.com]

- 5. PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS [mubychem.com]

Polyvinyl Acetate Phthalate (PVAP) in Enteric Drug Delivery: From Historical Synthesis to Advanced Formulation Workflows

An In-Depth Technical Guide for Formulation Scientists and Drug Development Professionals

Executive Summary

The development of delayed-release oral solid dosage forms relies heavily on the physicochemical predictability of enteric polymers. Polyvinyl acetate phthalate (PVAP) represents a critical milestone in the evolution of these materials, offering a highly stable, pH-responsive barrier that outperforms early-generation polymers in hydrolytic resistance. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions, delving into the mechanistic causality of PVAP synthesis, its thermodynamic behavior during film formation, and validated protocols for both aqueous dispersion coating and Hot-Melt Extrusion (HME).

Historical Evolution: The Drive Toward Hydrolytic Stability

The concept of enteric coating dates back to 1884 when Unna first introduced keratin-coated pills, which ultimately failed to reliably withstand gastric digestion[1]. By the 1930s, shellac (an ester of aleuritic acid) became the commercial standard, but its natural origin led to batch-to-batch variability and polymerization over time, causing unpredictable dissolution profiles[1].

The pharmaceutical industry subsequently shifted to synthetic and semi-synthetic polymers, notably Cellulose Acetate Phthalate (CAP). While CAP provided reliable pH-dependent release, it suffered from poor hydrolytic stability; the labile acetyl groups on the cellulose backbone were prone to cleavage upon exposure to moisture, releasing free acetic and phthalic acids during storage[2].

The Emergence of PVAP: Polyvinyl acetate phthalate (PVAP) was developed to address the moisture permeability and stability limitations of CAP[3]. By utilizing a synthetic polyvinyl backbone rather than a cellulosic one, PVAP demonstrated significantly lower moisture permeability. This structural shift drastically reduced the rate of auto-catalyzed hydrolysis, extending the shelf-life of coated dosage forms—particularly critical for moisture-sensitive Active Pharmaceutical Ingredients (APIs) like Proton Pump Inhibitors (PPIs)[4][5].

Chemical Architecture and Synthesis Kinetics

The core functionality of PVAP lies in its carefully engineered polymer backbone. The synthesis is not a direct polymerization of monomers, but rather a post-polymerization modification (esterification) of a precursor polymer.

Causality in Synthesis

-

Precursor Selection: The starting material is polyvinyl acetate (PVAc). To introduce the pH-sensitive moieties, PVAc is partially hydrolyzed (typically to 87–89% polyvinyl alcohol)[4]. This specific degree of hydrolysis is critical: it exposes enough hydroxyl nucleophiles for subsequent esterification while retaining enough hydrophobic acetate groups to ensure the final polymer remains impermeable in gastric fluids.

-

Esterification: The partially hydrolyzed polymer is reacted with phthalic anhydride in the presence of a catalyst (such as sodium acetate, sulfuric acid, or p-toluenesulfonic acid)[4][6].

-

Ring Opening: The hydroxyl groups attack the carbonyl carbon of the anhydride. This ring-opening reaction forms a mono-ester linkage, leaving the second carboxylic acid group of the phthalate moiety free[7]. This free carboxylic group (

) is the functional trigger for pH-dependent solubility[3].

Figure 1: Mechanistic workflow of PVAP synthesis via post-polymerization modification.

Physicochemical Properties & pH-Dependent Dynamics

PVAP is a free-flowing, amorphous white to off-white powder with a molecular weight ranging from 48,000 to 61,000 Da[3][4].

The Mechanism of Action

The enteric functionality of PVAP is governed by the ionization state of its free phthalic acid groups.

-

In the Stomach (pH 1.2 - 3.5): The carboxylic groups remain protonated (unionized). The polymer exhibits profound hydrophobicity, maintaining a tightly coiled, insoluble film barrier that prevents gastric fluid penetration[6][8].

-

In the Intestine (pH > 5.0): As the environmental pH exceeds the polymer's

, the carboxylic groups deprotonate. The resulting electrostatic repulsion between the negatively charged polymer chains causes the film to swell, uncoil, and rapidly dissolve, releasing the API in the proximal small intestine[3][8].

Figure 2: Thermodynamic and ionization-driven mechanism of PVAP drug release.

Comparative Polymer Data

To make informed formulation decisions, scientists must benchmark PVAP against other industry standards.

| Polymer | Dissolution pH Trigger | Hydrolytic Stability | Plasticizer Compatibility | Primary Use Case |

| PVAP | High (Low moisture permeability)[3] | TEC, DEP, PEG 400[3][4] | Proximal intestinal release, moisture-sensitive APIs | |

| CAP | Low (Labile acetyl groups)[2] | DEP, Triacetin | General enteric coating | |

| HPMCP (HP-55) | High[2] | TEC, Acetylated monoglycerides | Duodenal targeted release | |

| Methacrylic Acid Copolymer (L 30 D-55) | Very High | TEC, PEG | Highly flexible aqueous films |

Note: PVAP is uniquely incompatible with povidone (PVP), as the two form insoluble complexes. Formulators must avoid PVP as a binder in the core tablet when using PVAP coatings without a sub-coat[4].

Formulation Science: The Shift to Aqueous Dispersions

Historically, PVAP was applied using organic solvents (ethanol, methanol, acetone)[4]. However, stringent environmental regulations, operator safety concerns, and residual solvent limits drove the industry toward aqueous dispersions[9].

Because PVAP is practically insoluble in water, aqueous systems require the polymer to be dispersed as fine colloidal particles. Commercial systems, such as Sureteric® (developed by Colorcon), represent a fully optimized, pre-blended dry powder containing PVAP, plasticizers, detackifiers (like talc), and pigments[3][10].

The Role of Plasticization:

Aqueous dispersions of PVAP require plasticizers to lower the Glass Transition Temperature (

Advanced Applications: Amorphous Solid Dispersions (ASDs)

Beyond film coating, PVAP has emerged as a highly effective carrier matrix for Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)[4][6]. By dispersing poorly water-soluble drugs (BCS Class II/IV) into a PVAP matrix, the drug is locked in a high-energy amorphous state.

When the extrudate reaches the neutral pH of the intestine, PVAP rapidly dissolves, promoting a supersaturated state of the API and significantly enhancing bioavailability[4].

Validated HME Parameters for PVAP ASDs

Data synthesized from industrial extrusion of Indomethacin (IND) / PVAP matrices[6].

| Parameter | Optimized Range | Causality / Impact on Product Quality |

| Extrusion Temperature | 120–140°C | Must be above |

| Feed Rate | 1–2 kg/hr | Lower feed rates increase residence time, ensuring complete amorphization and homogeneity[6]. |

| Plasticizer (PEG 3000) | 10% (w/w) | Reduces melt viscosity and lowers |

Validated Experimental Protocols

The following protocols are designed as self-validating systems for formulation scientists scaling up from bench to pilot plant.

Protocol A: Preparation of a 15% w/w PVAP Aqueous Dispersion (Sureteric System)

Objective: To create a homogenous, agglomerate-free colloidal dispersion for pan coating.

-

Calculate Quantities: For 1 kg of coating dispersion, weigh 150 g of formulated PVAP powder (e.g., Sureteric) and 850 g of Deionized (DI) water[11].

-

Vortex Generation: Place the DI water in a mixing vessel equipped with a variable-speed mechanical stirrer. Adjust the speed to form a deep liquid vortex without drawing excessive air into the fluid.

-

Powder Addition: Slowly add the 150 g of PVAP powder directly into the center of the vortex in a steady stream. Causality: Rapid addition leads to polymer hydration on the outside of powder clumps, forming impermeable "fish-eyes" that will not disperse[11].

-

Hydration Phase: Once all powder is added, reduce the stirrer speed to minimize foaming and mix continuously for 20–25 minutes[11].

-

Filtration: Pass the final dispersion through a 250 µm (60-mesh) sieve to remove any unhydrated polymer aggregates prior to pumping to the spray guns[11].

Protocol B: Pan Coating Workflow for Delayed-Release Tablets

Objective: To apply a 8-10% weight gain enteric coat to API-loaded core tablets.

-

Sub-coating (Optional but Recommended): Apply a 2-3% weight gain of a non-enteric, water-soluble polymer (e.g., HPMC) to the core tablets. Causality: This seals the core, preventing alkaline excipients from prematurely neutralizing the PVAP coat, and prevents physical interaction between PVAP and incompatible binders like Povidone[9].

-

Bed Warming: Load the tablets into a fully perforated coating pan. Supply inlet air at 50–55°C until the exhaust temperature reaches 38–40°C.

-

Atomization: Begin spraying the PVAP dispersion. Maintain the dispersion under continuous gentle stirring throughout the process to prevent pigment/talc sedimentation[11].

-

Thermodynamic Balancing: Adjust the spray rate and inlet air temperature to maintain an exhaust temperature of ~35–38°C. Causality: If the exhaust drops below the Minimum Film Forming Temperature (MFFT), the polymer will not coalesce, leading to gastric failure. If too high, spray drying occurs before the droplets hit the tablet bed.

-

Curing: Once the target weight gain is achieved, stop the spray and maintain inlet air for 10 minutes to ensure complete film coalescence and residual moisture evaporation.

Figure 3: Step-by-step unit operations for aqueous PVAP pan coating.

Conclusion

Polyvinyl acetate phthalate (PVAP) remains a cornerstone excipient in the formulation scientist's toolkit. By understanding the causality behind its synthesis—specifically the balance of hydrophobic acetate groups and pH-responsive phthalate moieties—researchers can accurately predict its thermodynamic behavior during film formation and dissolution. Whether deployed as an aqueous dispersion for traditional tablet coating or utilized as a thermoplastic matrix in advanced Hot-Melt Extrusion, PVAP provides a robust, self-validating system for targeted intestinal drug delivery.

References

-

Grokipedia. Polyvinyl acetate phthalate. Retrieved from [Link]

-

IndiaMART. Grade Hypromellose Polymers & Sureteric Aqueous Enteric Capsule Manufacturer from Goa. Retrieved from [Link]

-

Pharmapproach.com. Enteric Coating: An Overview. Retrieved from [Link]

-

Scholars Research Library. Delayed Release Formulation of Pantoprazole Using Sureteric Aqueous Dispersion System. Retrieved from[Link]

-

An-Najah Staff. Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric. Retrieved from [Link]

-

Ijprajournal. Polymers Used In Enteric Coating: An Overview. Retrieved from [Link]

-

Taylor & Francis. Polyvinyl acetate phthalate – Knowledge and References. Retrieved from [Link]

-

Wikipedia. Enteric coating. Retrieved from[Link]

Sources

- 1. Enteric coating - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Enteric Coating: An Overview - Pharmapproach.com [pharmapproach.com]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Polyvinyl acetate phthalate (34481-48-6) for sale [vulcanchem.com]

- 7. Polyvinyl Acetate Phthalate (PVAP) for Research [benchchem.com]

- 8. Buy Polyvinyl acetate phthalate | 34481-48-6 [smolecule.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. m.indiamart.com [m.indiamart.com]

- 11. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to the Hydrolytic Stability of Polyvinyl Acetate Phthalate in Gastric Fluids

Introduction

Polyvinyl acetate phthalate (PVAP) is a cornerstone functional polymer in the pharmaceutical industry, prized for its role as an enteric coating for oral solid dosage forms.[1][2] Its pH-dependent solubility profile is the key to its utility: it remains intact and insoluble in the highly acidic environment of the stomach (pH ~1.5-3.5) but readily dissolves in the more neutral to alkaline conditions of the small intestine (pH > 5.0).[1][3] This gastro-resistance serves several critical functions: protecting acid-labile active pharmaceutical ingredients (APIs) from degradation, preventing gastric mucosal irritation from certain drugs, and enabling targeted drug delivery to the intestine for local action or optimal absorption.[4][5]

While PVAP is designed for stability in the stomach, its polymeric structure, which includes ester linkages, is not entirely immune to hydrolysis under the harsh, aqueous acidic conditions of the gastric environment. The duration a dosage form resides in the stomach can be highly variable, ranging from 30 minutes to several hours, influenced by factors such as food intake.[6] Therefore, a thorough understanding of the hydrolytic stability of PVAP in gastric fluid is paramount for ensuring the quality, safety, and efficacy of enteric-coated drug products. Premature breakdown of the coating can lead to sub-therapeutic drug levels, API degradation, or adverse gastric events.

This technical guide provides a comprehensive examination of the hydrolytic stability of PVAP in simulated gastric fluids. We will delve into the chemical mechanisms of degradation, present methodologies for evaluating stability, discuss the influence of formulation variables, and outline the analytical techniques required for a robust assessment.

The Chemistry of PVAP and its pH-Dependent Behavior

PVAP is a synthetic copolymer produced by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The resulting structure contains both acetate and phthalate ester groups along a polyvinyl backbone.

Caption: Figure 1: Chemical Structure of Polyvinyl Acetate Phthalate (PVAP)

The critical functional groups for its enteric properties are the carboxylic acid moieties on the phthalate groups.

-

In the Stomach (Low pH): In the acidic environment of the stomach (pH 1.2-3.0), the carboxylic acid groups are protonated and remain non-ionized. This renders the polymer insoluble in water, allowing the coating to remain intact.[3][5]

-

In the Small Intestine (Higher pH): As the dosage form moves into the small intestine, the pH rises to above 5.0. In this less acidic environment, the carboxylic acid groups deprotonate and become ionized (negatively charged). This ionization leads to electrostatic repulsion between the polymer chains, allowing water molecules to hydrate the polymer, causing it to swell and dissolve, thereby releasing the drug.[1]

Hydrolytic Degradation of PVAP in Gastric Fluid

Despite its design for gastric resistance, PVAP can undergo slow hydrolysis of its ester linkages in the presence of acid and water. This is a critical stability concern, as significant degradation can compromise the integrity of the enteric coating during gastric residence. The primary degradation pathway is acid-catalyzed hydrolysis, which cleaves both the acetate and phthalate ester bonds.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the ester groups in PVAP follows a well-established mechanism for acid-catalyzed ester hydrolysis.[7]

-

Protonation: The carbonyl oxygen of the ester group is protonated by a hydronium ion from the acidic gastric fluid. This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

-

Elimination: The alcohol (in this case, the polyvinyl alcohol backbone) is eliminated, and a proton is lost to regenerate the acid catalyst, forming carboxylic acid as a product.

This process occurs for both the acetate and phthalate esters, leading to the formation of polyvinyl alcohol, acetic acid, and phthalic acid.

Caption: Figure 2: Hydrolysis Pathway of PVAP in Gastric Conditions

Kinetics of Hydrolysis

The rate of hydrolysis for PVAP in acidic conditions is a critical parameter. While PVAP is considered more stable to hydrolysis than other cellulosic enteric polymers, degradation does occur over time.[8] Studies on the acid-catalyzed hydrolysis of polyvinyl acetate (the precursor polymer) show that the reaction follows pseudo-first-order kinetics.[9][10] The rate is significantly slower than base-catalyzed hydrolysis by several orders of magnitude.[9] For PVAP itself, some sources indicate that complete hydrolysis can occur within 24 hours under simulated gastric conditions (pH 1.2, 37°C), highlighting the importance of evaluating coating integrity over the potential gastric residence time.[11]

Table 1: Factors Influencing Hydrolytic Stability of PVAP in Gastric Fluid

| Factor | Influence on Stability | Rationale |

| pH | Higher stability at lower pH | In highly acidic environments (pH 1.2-2.5), the ester linkages are relatively stable. As pH increases towards the polymer's dissolution pH, water penetration may increase, potentially accelerating hydrolysis.[12] |

| Temperature | Decreased stability at higher temperatures | Hydrolysis is a chemical reaction, and its rate increases with temperature, as dictated by the Arrhenius equation.[13] |

| Plasticizers | Variable | Plasticizers increase the free volume and flexibility of the polymer film.[14] This can potentially allow for greater water ingress, which may increase the rate of hydrolysis. However, some plasticizers may also have a protective effect.[15] The specific impact depends on the type and concentration of the plasticizer. |

| Coating Thickness | Increased stability with greater thickness | A thicker, more uniform coating provides a longer diffusion path for water and hydronium ions, thus slowing the rate of hydrolysis reaching the bulk of the polymer.[8] |

| Excipients in Core | Potential for decreased stability | Highly hygroscopic excipients in the tablet core can draw moisture through the film, potentially creating a localized high-humidity environment at the film-core interface that could accelerate hydrolysis. |

Experimental Evaluation of Hydrolytic Stability

A robust evaluation of PVAP's hydrolytic stability involves a multi-faceted approach, combining compendial dissolution testing with specific analytical methods to quantify degradation. This is often performed as part of forced degradation studies.[3][4]

Forced Degradation Study: Acid Hydrolysis Protocol

This protocol is designed to assess the stability of the PVAP coating itself under stressed acidic conditions.

Objective: To determine the rate and extent of PVAP hydrolysis and its impact on coating integrity in simulated gastric fluid.

Materials:

-

PVAP-coated placebo tablets or capsules

-

Simulated Gastric Fluid (SGF), pH 1.2, without enzymes (prepared as per USP)[16][17]

-

Constant temperature water bath (37 ± 0.5 °C)

-

HPLC system with UV detector

-

Analytical standards for phthalic acid and acetic acid

Step-by-Step Methodology:

-

Preparation: Prepare a sufficient volume of SGF (pH 1.2). Place 900 mL of SGF into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

-

Initiation: Place one PVAP-coated dosage form into each vessel. Start the paddle rotation at a specified rate (e.g., 50 rpm), as per USP <711>.[11][18]

-

Time-Point Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Preparation: Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any particulates.

-

Visual Observation: At each time point, visually inspect the dosage forms for any signs of cracking, swelling, or loss of integrity.

-

Quantification of Degradation Products: Analyze the filtered samples for the concentration of phthalic acid and/or acetic acid using a validated stability-indicating HPLC method (see Section 4.0).

-

Data Analysis: Plot the concentration of the degradation products versus time to determine the kinetics of hydrolysis.

Caption: Figure 3: Experimental Workflow for PVAP Stability Testing

Compendial Dissolution Testing (USP <711>)

While the forced degradation study assesses the chemical breakdown of the polymer, the standard two-stage dissolution test as per USP <711> for delayed-release dosage forms is essential to confirm the functional integrity of the coating.[8][18][19]

Protocol Summary:

-

Acid Stage: The dosage form is exposed to 0.1 N HCl (or SGF) for 2 hours. At the end of this period, the amount of API released should not exceed a specified limit (typically not more than 10% of the labeled amount), demonstrating gastric resistance.[18]

-

Buffer Stage: The medium is then changed to a phosphate buffer (typically pH 6.8). The dosage form should release the majority of the API within a specified time frame, demonstrating proper dissolution in simulated intestinal conditions.[18]

This test is a critical quality control measure but is less sensitive for detecting the initial, slow hydrolysis of the polymer itself unless significant degradation leading to premature drug release has occurred.

Analytical Methodologies for Degradation Products